molecular formula C17H24ClN3 B12733724 2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride CAS No. 93725-14-5

2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride

Cat. No.: B12733724
CAS No.: 93725-14-5
M. Wt: 305.8 g/mol
InChI Key: LVXMAPXSDQGSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride is a chemical compound with the molecular formula C17H23N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, a dimethylaminoethyl group, and an alpha-methylbenzyl group, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride typically involves the reaction of pyridine derivatives with dimethylaminoethyl and alpha-methylbenzyl groups. One common method is the reductive amination of pyridine with alpha-methylbenzylamine and dimethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, thiols, and amines.

Major Products Formed

Scientific Research Applications

2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The dimethylaminoethyl group enhances its solubility and facilitates its interaction with biological membranes, while the pyridine ring provides a site for binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride is unique due to its combination of functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it a versatile compound for various applications, particularly in drug design and development .

Properties

CAS No.

93725-14-5

Molecular Formula

C17H24ClN3

Molecular Weight

305.8 g/mol

IUPAC Name

N,N-dimethyl-N'-(1-phenylethyl)-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C17H23N3.ClH/c1-15(16-9-5-4-6-10-16)20(14-13-19(2)3)17-11-7-8-12-18-17;/h4-12,15H,13-14H2,1-3H3;1H

InChI Key

LVXMAPXSDQGSNT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N(CCN(C)C)C2=CC=CC=N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.